(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)
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Overview
Description
- “(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)” is a complex organic compound with a unique structure.
- It contains an imidazole ring, a mesityl group, and a hexafluorophosphate anion.
- The compound’s chirality is specified by the “(S)” designation, indicating that it is optically active.
- Its chemical formula is C₁₉H₂₄F₆N₂O₂P.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In catalysis, it may coordinate with metal ions to facilitate asymmetric transformations.
- In drug design, it could interact with specific protein targets or cellular pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C18H27F6N2OP |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentan-1-ol;hexafluorophosphate |
InChI |
InChI=1S/C18H27N2O.F6P/c1-13(2)8-17(11-21)19-6-7-20(12-19)18-15(4)9-14(3)10-16(18)5;1-7(2,3,4,5)6/h6-7,9-10,12-13,17,21H,8,11H2,1-5H3;/q+1;-1/t17-;/m0./s1 |
InChI Key |
HTMFELRYWOLIDF-LMOVPXPDSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)[C@@H](CC(C)C)CO)C.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)CO)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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